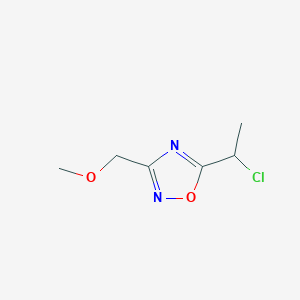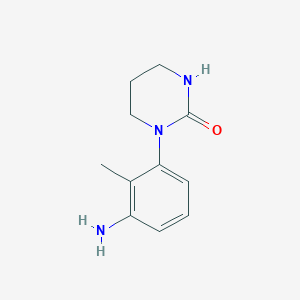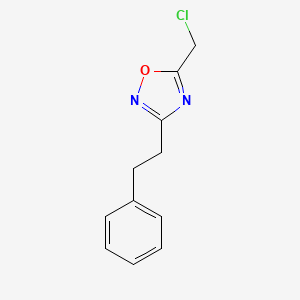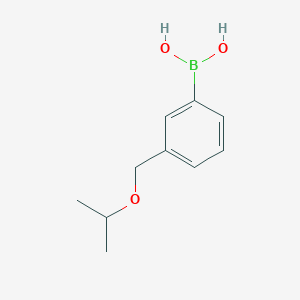
(3-(Isopropoxymethyl)phenyl)boronic acid
Übersicht
Beschreibung
(3-(Isopropoxymethyl)phenyl)boronic acid, also known as 3-IPMPA, is a boronic acid-based compound that is widely used in scientific research, particularly in the area of organic synthesis and medicinal chemistry. It is a versatile reagent that is used in a variety of synthetic and medicinal applications. 3-IPMPA is a valuable tool for organic chemists, as it can be used in a variety of synthetic reactions and can serve as a building block for the synthesis of various organic compounds. Additionally, it has a number of applications in medicinal chemistry, including its use as a catalyst and as a ligand for enzyme-catalyzed reactions.
Wissenschaftliche Forschungsanwendungen
Sugar Binding and Sensor Technology
Phenylboronic acids have been identified as potent sugar-binding agents, capable of complexing with glycosides in neutral water, which is critical for designing sensors for cell-surface glycoconjugates. This characteristic is pivotal for the selective recognition of glycoconjugates, enhancing the potential applications of boronic acids in the development of oligomeric receptors and sensors to exploit multivalency effects (Dowlut & Hall, 2006).
Nanotechnology and Material Science
Phenylboronic acids serve as binding ligands to diols, useful in saccharide recognition. They are instrumental in modifying the optical properties of nanomaterials, like single-walled carbon nanotubes (SWNTs), for applications in sensing and material science. This is demonstrated by the ability of phenylboronic acid-grafted polymers to quench near-infrared fluorescence in response to saccharide binding, indicating a clear structure-function relationship that affects SWNT photoluminescence quantum yield (Mu et al., 2012).
Anion Recognition
Arylboronic acids exhibit dual behavior as Brønsted and Lewis acid type receptors towards various anions, forming complexes through both hydrogen bonding and tetrahedral adduct formation. This dual-mode of action allows for the selective recognition of amino acids and anions, offering a pathway for sensing applications based on the interaction with anions (Martínez-Aguirre & Yatsimirsky, 2015).
Drug Delivery Systems
Boronic acids, including phenylboronic acids, are being explored for their potential in drug delivery systems. Their unique ability to form reversible covalent bonds with diols and their stimuli-responsive nature make them suitable for targeted drug delivery applications. For instance, polymer-based systems incorporating boronic acids can optimize the delivery of therapeutics based on their responsiveness to biological stimuli like glucose levels or pH changes, enhancing the efficacy and safety of treatments (Stubelius et al., 2019).
Catalysis
Phenylboronic acids are also recognized for their catalytic properties, facilitating transformations that would otherwise require more strenuous conditions. They can activate hydroxy groups in various organic reactions, displaying high atom-economy and offering mild and selective reaction conditions. This is particularly valuable in synthesis and manufacturing processes where efficiency and selectivity are paramount (Hall, 2019).
Eigenschaften
IUPAC Name |
[3-(propan-2-yloxymethyl)phenyl]boronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15BO3/c1-8(2)14-7-9-4-3-5-10(6-9)11(12)13/h3-6,8,12-13H,7H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JODVPSKKFKJSSN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC(=CC=C1)COC(C)C)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15BO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
194.04 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(3-(Isopropoxymethyl)phenyl)boronic acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



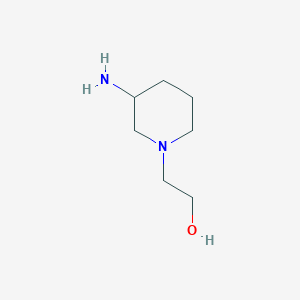
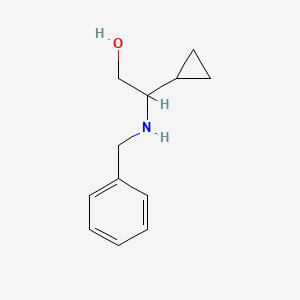
![7-bromo-5-methyl-1H,2H,3H,4H,9H-cyclopenta[b]quinolin-9-one](/img/structure/B1526787.png)
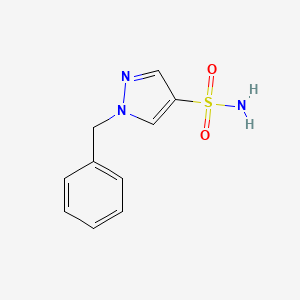
![1-Azido-3-[(2-methylpropyl)sulfanyl]propane](/img/structure/B1526790.png)
![(2,2-Dimethylpropyl)[(2-methoxypyridin-3-yl)methyl]amine](/img/structure/B1526791.png)
![2-[3-(Cyanomethoxy)phenyl]acetic acid](/img/structure/B1526793.png)
![1-({[(3-Bromophenyl)methyl]amino}methyl)cyclohexan-1-ol](/img/structure/B1526795.png)
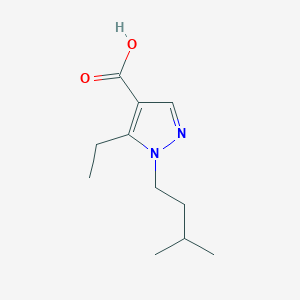
![[4-(4-Cyclopropylpiperazin-1-yl)phenyl]methanol](/img/structure/B1526799.png)
![2-[(5-amino-4-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetic acid](/img/structure/B1526801.png)
